6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 58819-97-9) is a heterocyclic compound featuring a benzoxazine core fused with a bromoacetyl substituent at position 4.
Properties
IUPAC Name |
6-(2-bromoacetyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZQHKWRYPSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to prevent the decomposition of the reactants. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of acetyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed. These reactions are conducted under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazines with various functional groups.
Oxidation Reactions: Formation of oxides or hydroxyl derivatives.
Reduction Reactions: Formation of acetyl derivatives.
Scientific Research Applications
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties such as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Sensors: The compound is employed in the design of chemical sensors for the detection of various analytes, including metal ions and organic pollutants.
Mechanism of Action
The mechanism of action of 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to the inhibition of their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
The benzoxazine core allows diverse substitutions at position 6, significantly altering reactivity and bioactivity:
Key Insights :
Pharmacological Activity
Anticancer Potential
- 6-(2-Bromoacetyl)-benzoxazin-3-one : Demonstrates inhibitory activity against human DNA topoisomerase I, a target in anticancer drug design .
- 6-Dichloroacetyl-benzoxazin-3-one : Shows comparable topoisomerase inhibition but with lower potency than bromo derivatives .
- 6-(2-Chloroacetyl)-4-allyl-benzoxazin-3-one : Modified pharmacokinetics due to allyl substitution; under evaluation for tumor selectivity .
Enzyme Inhibition
- Benzoxazines with electron-withdrawing groups (e.g., bromoacetyl) exhibit stronger matriptase-2 inhibition than non-halogenated analogs, likely due to enhanced electrophilic interactions .
Key Research Findings
Reactivity and Drug Design
- The bromoacetyl group in 6-(2-bromoacetyl)-benzoxazin-3-one facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for boronic ester functionalization, a strategy used in kinase inhibitor development .
- Chloroacetyl analogs are less reactive but preferred in prodrug designs due to reduced toxicity .
Biological Activity
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by its unique benzoxazine core and the presence of a bromoacetyl group, which enhances its reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 284.08 g/mol |
| CAS Number | 58819-97-9 |
| Melting Point | 220-225 °C |
The presence of the bromoacetyl group allows for significant interactions with biomolecules, making it a versatile compound in various biochemical applications.
Anticancer Activity
Research has indicated that derivatives of benzoxazines, including this compound, exhibit promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Study:
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation. The IC50 values for different cell lines ranged from 10 to 25 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Studies indicate that it can downregulate the expression of COX-2 and other inflammatory mediators in macrophages .
The biological activity of this compound primarily stems from its ability to act as an acylating agent. It interacts with nucleophilic sites on proteins and enzymes, leading to covalent modifications that alter their function. This mechanism is crucial for its effects on cellular signaling pathways and overall biological responses .
Q & A
Q. What are the established synthetic routes for 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how is its structural integrity confirmed?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives with bromoacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key characterization techniques include:
- NMR Spectroscopy : To confirm the presence of the bromoacetyl group (e.g., H NMR: δ ~4.0 ppm for -COCHBr; C NMR: δ ~30 ppm for CHBr).
- Mass Spectrometry (MS) : A molecular ion peak at m/z ~323 (for CHBrNO) .
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., monoclinic P2/n space group, β = 93.5°) .
Q. What biological activities are documented for this compound, and how are these assays designed?
Methodological Answer: The compound exhibits herbicidal safener and antifungal properties. Assays include:
- Herbicide Safening : Co-application with herbicides (e.g., chloroacetanilides) on crop seedlings; measure reduction in phytotoxicity via biomass comparison .
- Antifungal Testing : Disk diffusion assays against Fusarium spp., with MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How does the bromoacetyl moiety influence the compound’s reactivity in nucleophilic environments?
Methodological Answer: The electron-withdrawing bromine enhances the electrophilicity of the acetyl group, facilitating nucleophilic attacks (e.g., by thiols or amines in biological systems). Computational studies (DFT) can map electrostatic potential surfaces, while kinetic assays (e.g., with glutathione) quantify reaction rates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) require:
- Multi-Technique Validation : Cross-check with IR (C=O stretch ~1700 cm) and X-ray crystallography .
- Isotopic Labeling : Use C-labeled precursors to trace signal origins .
Experimental Design & Environmental Impact
Q. How to design a study assessing the environmental persistence of this compound?
Methodological Answer: Follow OECD guidelines for hydrolysis, photolysis, and soil degradation:
Q. What experimental approaches elucidate structure-activity relationships (SAR) for herbicidal safening?
Methodological Answer:
- Analog Synthesis : Modify the benzoxazine core (e.g., halogen substitution) and bromoacetyl group (e.g., replace Br with Cl) .
- In Vivo Testing : Compare safening efficacy in maize seedlings using dose-response curves and enzymatic assays (e.g., glutathione-S-transferase activity) .
Critical Analysis of Contradictions
- Spectral vs. Crystallographic Data : Discrepancies in proposed tautomeric forms (e.g., keto-enol) are resolved via X-ray diffraction, which confirms the dominant keto configuration .
- Biological Efficacy Variability : Differences in safening activity across plant species may arise from metabolic enzyme diversity, necessitating species-specific assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
